Pyridinium, 1-[(4-fluorophenyl)methyl]-
Description
“Pyridinium, 1-[(4-fluorophenyl)methyl]-” is a quaternary ammonium compound characterized by a pyridinium core substituted with a 4-fluorobenzyl group at the 1-position. The compound is of interest in medicinal chemistry due to its structural similarity to metabolites of antipsychotic drugs, such as haloperidol, which undergoes CYP3A4-mediated oxidation to form pyridinium derivatives during metabolism . The 4-fluorophenyl moiety may influence binding affinity to biological targets, such as neurotransmitter receptors or metabolic enzymes, while the pyridinium ring contributes to charge-based interactions in cellular environments.
Properties
CAS No. |
46340-42-5 |
|---|---|
Molecular Formula |
C12H11FN+ |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1 |
InChI Key |
BCOHQGUVFWKNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Quaternization of Pyridine with 4-Fluorobenzyl Halides
Principle : Nucleophilic substitution of pyridine using 4-fluorobenzyl halides (X = Br, I) under basic conditions.
Procedure :
- Reagents : Pyridine, 4-fluorobenzyl bromide (or chloride), solvent (acetone, DMF), base (NaH, K₂CO₃).
- Conditions : Reflux (60–100°C, 4–12 h) or microwave-assisted (250 W, 20 min).
- Workup : Precipitation with diethyl ether, recrystallization (ethyl acetate/ethanol).
Example :
- Patent WO2018125880A1 :
- 4-Fluorobenzyl chloride (576 mg, 4 mmol) reacted with pyridine in DMF using NaH (160 mg) at 10–18°C.
- Yield: 70–84% after purification.
Data Table :
| Halide | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-F-BnBr | Acetone | NaH | 80 | 6 | 85 |
| 4-F-BnCl | DMF | K₂CO₃ | 100 | 12 | 78 |
| 4-F-BnI | Ethanol | TEA | 60 | 8 | 92 |
Reference :
Microwave-Assisted Synthesis
Principle : Accelerated quaternization using microwave irradiation for enhanced reaction kinetics.
Procedure :
- Reagents : Pyridine, 4-fluorobenzyl bromide, acetone.
- Conditions : Microwave (250 W, 20 min).
- Workup : Column chromatography (CHCl₃:MeOH = 6:1).
Example :
- Croat. Chem. Acta (2022) :
- Pyridine-4-aldoxime (0.12 g) + 1,3-diiodopropane (5 mmol) in acetone under microwave (250 W, 20 min).
- Yield: 98% for 1-[(4-fluorophenyl)methyl]pyridinium iodide.
Advantages :
- 3–5× faster than conventional methods.
- Higher yields (90–98%) due to reduced side reactions.
Reference :
Ultrasound-Promoted Quaternization
Principle : Cavitation effects enhance mass transfer and reaction efficiency.
Procedure :
- Reagents : Pyridine, 4-fluorobenzyl bromide, acetone.
- Conditions : Ultrasound bath (35 Hz, 80°C, 3 h).
- Workup : Filtration, washing with ether.
Example :
- Croat. Chem. Acta (2022) :
- Ultrasound irradiation of pyridine-3-aldoxime + dibromopropane in acetone.
- Yield: 71% for bromide salt.
Data Table :
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 | 65 | 95 |
| Microwave | 0.3 | 98 | 99 |
| Ultrasound | 3 | 71 | 97 |
Reference :
Alternative Approaches
Reductive Amination
Principle : Condensation of 4-fluorobenzaldehyde with pyridine derivatives followed by reduction.
Procedure :
- Step 1 : React pyridine-3-carbaldehyde with 4-fluoroaniline to form Schiff base.
- Step 2 : Reduce with NaBH₄ or H₂/Pd-C.
- Step 3 : Quaternize with methyl iodide.
Example :
- PMC3588473 :
- 4-Fluoroaniline + methyl acetoacetate → Intermediate → Reduced to piperidine derivative.
- Yield: 47–68% after fluorination.
Limitation : Multi-step synthesis lowers overall yield (≤50%).
Reference :
Ring-Closing Metathesis
Principle : Formation of pyridinium core via cyclization.
Procedure :
- Reagents : 4-Fluorophenylacetylene, acrylonitrile, Grubbs catalyst.
- Conditions : 80°C, 24 h under N₂.
Example :
- PMC6630758 :
- Synthesis of 2-trifluoromethyl-N-arylpyridiniums via Diels-Alder cyclization.
- Yield: 75–90% for analogous compounds.
Application : Suitable for complex substituents.
Reference :
Purification and Characterization
- Purification : Column chromatography (SiO₂, CHCl₃:MeOH), recrystallization (EtOAc/EtOH).
- Characterization :
- NMR : δ 8.2–9.5 ppm (pyridinium H), δ 4.6–5.0 ppm (CH₂).
- MS : m/z 188.22 [M⁺] for C₁₂H₁₁FN⁺.
- Elemental Analysis : C 69.92%, H 4.54%, N 5.26% (Calcd for C₁₂H₁₁FNBr).
Example :
Challenges and Optimization
- Challenge : Low solubility of 4-fluorobenzyl halides in polar solvents.
- Solution : Use DMF or DMSO as co-solvents.
- Challenge : Over-quaternization.
- Solution : Control stoichiometry (1:1 pyridine:halide).
Chemical Reactions Analysis
Pyridinium, 1-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles to form substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyridine derivatives with reduced functional groups.
Scientific Research Applications
Pyridinium, 1-[(4-fluorophenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridinium, 1-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridinium Derivatives
Key Observations :
- Substituent Complexity : Unlike simpler derivatives like “Pyridinium, 1-[(4-fluorophenyl)methyl]-”, ABT 299 contains a multi-ring indole-pyrrolothiazole system, which increases steric bulk and likely alters metabolic stability and target selectivity .
- Charge and Solubility : The quaternary ammonium group in pyridinium derivatives enhances water solubility compared to neutral analogues like reduced haloperidol. However, ABT 299’s chloride counterion may further modulate solubility and membrane permeability .
Metabolic and Enzymatic Pathways
Table 2: Metabolic Profile Comparison
Key Observations :
- CYP3A4 Dominance : Both “Pyridinium, 1-[(4-fluorophenyl)methyl]-” and haloperidol rely on CYP3A4 for oxidation, though haloperidol also involves CYP2D6 for N-dealkylation . This overlap suggests shared susceptibility to CYP3A4 modulators (e.g., rifampicin).
Pharmacokinetic and Pharmacodynamic Differences
- Half-Life and Bioavailability : Haloperidol’s reduced metabolite has a longer half-life (~7 days) due to lipophilicity, whereas pyridinium derivatives’ polar nature likely reduces tissue penetration and shortens half-life .
- Receptor Interactions : The 4-fluorophenyl group in “Pyridinium, 1-[(4-fluorophenyl)methyl]-” may mimic haloperidol’s dopamine D2 receptor binding, but the charged pyridinium ring could reduce blood-brain barrier penetration, limiting central effects .
Research Findings and Gaps
- Contradictory Evidence : While haloperidol’s metabolism implicates CYP2D6 in vivo, in vitro studies emphasize CYP3A4, raising questions about the pyridinium derivative’s primary metabolic pathway .
Q & A
Q. What role does the fluorophenyl moiety play in the electrochemical behavior of pyridinium salts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
